2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group, a methoxy-methylphenyl group, and an oxadiazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.
Formation of the Methoxy-Methylphenyl Intermediate: This step involves the reaction of 4-methoxy-3-methylphenol with an appropriate nitrating agent to form the methoxy-methylphenyl intermediate.
Formation of the Oxadiazole Ring: This step involves the cyclization of the methoxy-methylphenyl intermediate with a suitable nitrile oxide to form the oxadiazole ring.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the oxadiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid
- 4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- 2-(4-(4-bromophenylazo)-3-methylphenyl)isoindoline
Uniqueness
2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16BrN3O4 |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16BrN3O4/c1-11-9-12(3-8-15(11)24-2)17-18(22-26-21-17)20-16(23)10-25-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
CWFLLPMIEZORBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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